7-Fluorobenzofuran-6-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including 7-Fluorobenzofuran-6-carbonitrile, has been a topic of interest in recent years . A unique free radical cyclization cascade has been discovered as an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves a per-iodination/de-iodination strategy coupled with a Sonogashira alkynylation and Cu-catalyzed heteroannulation .Molecular Structure Analysis
The molecular structure of 7-Fluorobenzofuran-6-carbonitrile is composed of a benzene ring, a furan ring, a carbonitrile functional group, and a fluorine atom. The molecular formula is C9H4FNO.Chemical Reactions Analysis
Benzofuran compounds, including 7-Fluorobenzofuran-6-carbonitrile, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The synthesis of these compounds often involves complex chemical reactions .Scientific Research Applications
Molecular Synthesis and Analysis
One notable application of compounds related to 7-Fluorobenzofuran-6-carbonitrile involves the synthesis of dihydrofuran carbonitrile derivatives. These compounds have been synthesized and analyzed using X-ray crystallographic data, revealing their structure and demonstrating a coordinated compliance with chloro-methyl and bromo-methyl exchange rules. The drug-likedness of these compounds was further explored through in silico molecular docking analysis, comparing their binding affinities with the standard drug fluconazole (Rajni Swamy et al., 2020).
Cytotoxic Evaluation
Another significant area of research involved the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile via a one-pot multicomponent reaction. These compounds demonstrated potent anticancer activities, particularly against human colon and lung cancer, indicating the potential therapeutic applications of fluorobenzofuran derivatives (Radwan et al., 2020).
Photophysical Properties
The photophysical properties and potential as fluorescent pH responsive materials of aminated benzimidazo[1,2-a]quinoline-6-carbonitriles have been systematically evaluated. This research indicated that these compounds could serve as novel pH probes for pH sensing materials or H+ fluoroionophores in bulk optode membranes, showcasing the versatility of fluorobenzofuran derivatives in sensor technology (Horak et al., 2019).
Antiproliferative Agents
Research into 6-thienylpyrimidine-5-carbonitrile derivatives synthesized and screened for in vitro antiproliferative activities against human breast cancer cell lines highlights the potential of fluorobenzofuran derivatives as antiproliferative agents. These compounds have shown promising results in inhibiting the growth of cancer cells, contributing to the development of new cancer therapies (Aboulwafa et al., 2021).
Antitubercular Activity
Further studies have explored the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents. These derivatives have been tested in vitro for activity against Mycobacterium tuberculosis strain H37Rv, showing promising results that could lead to new treatments for tuberculosis (Kapadiya et al., 2022).
Future Directions
Benzofuran compounds, including 7-Fluorobenzofuran-6-carbonitrile, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential applications in many aspects, such as their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
7-fluoro-1-benzofuran-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNO/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVSNUZDSJEHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorobenzofuran-6-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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